Compound Description: Ponatinib is a tyrosine kinase inhibitor, specifically a pan-BCR-ABL inhibitor. It is used to treat chronic myeloid leukemia (CML), including cases with the T315I gatekeeper mutation resistant to other kinase inhibitors. [] Ponatinib is formulated as a hydrobromide salt. []
Relevance: While both Ponatinib and N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide share a central benzamide core and a trifluoromethylphenyl group, their remaining structures differ significantly. The presence of these shared elements suggests both compounds may belong to a broader chemical class targeting similar biological pathways, warranting further investigation into their potential relationship. [, ]
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)
Compound Description: CTB and CTPB are activators of the p300 histone acetyltransferase (HAT) enzyme. [] p300 is a transcriptional coactivator involved in acetylation, a crucial post-translational modification initiating the transcription process. [] CTPB, with its pentadecyl chain, shows a higher binding free energy to p300 than CTB. []
Compound Description: Nilotinib is an anti-leukemic drug, specifically a tyrosine kinase inhibitor used in the treatment of various cancerous diseases. [, , ] Various salts and crystalline forms of Nilotinib have been explored for their pharmaceutical properties. [, , , , , ] A nanosize weakly crystalline modification of Nilotinib hydrochloride monohydrate has been found to exhibit significantly higher solubility compared to the existing modification A, potentially leading to faster absorption and enhanced activity. []
Compound Description: MK-0767 is a thiazolidinedione (TZD) based compound that acts as a peroxisome proliferator-activated receptor α/γ (PPARα/γ) agonist. [, ] MK-0767 is metabolized in the liver, primarily through modifications to the TZD ring, with CYP3A4 playing a major role in its metabolism. [] Notably, MK-0767 displays species-specific differences in its metabolism, with FMO enzymes playing a significant role in rats and dogs, contrasting with P450 enzymes being primarily responsible for its metabolism in humans and monkeys. []
Relevance: While both MK-0767 and N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide share a benzamide core and a trifluoromethylphenyl moiety, their structures differ substantially beyond these shared elements. These differences, including the presence of a TZD ring and a methoxy group in MK-0767, suggest distinct modes of action and target selectivity profiles between the two compounds. [, ]
Compound Description: GDC-0449 is an orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. [] GDC-0449 is currently under development for potential use in cancer treatment and has shown promising results in phase II clinical trials. [] The compound demonstrates favorable pharmacokinetic properties, including high protein binding and metabolic stability across various species. []
Relevance: Although both GDC-0449 and N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide belong to the benzamide class of compounds, their structures and target specificities differ significantly. GDC-0449 features a methylsulfonyl group and a pyridinyl substituent absent in the target compound, while the target compound has a methoxypyridazinyl group and a trifluoromethyl substituent not present in GDC-0449. These distinct structural features suggest different binding modes and affinities for their respective targets. []
Compound Description: (S)-17b functions as a potent histone deacetylase (HDAC) inhibitor with a preference for class I HDAC isoforms. [] Demonstrating significant anti-cancer activity in vitro and in vivo, (S)-17b targets human myelodysplastic syndrome (MDS) cells by promoting cell cycle arrest and apoptosis. []
Compound Description: RAF709 acts as a potent and selective inhibitor of B-Raf and C-Raf kinases. [] Developed as a potential treatment for RAS-mutant cancers, RAF709 exhibits significant efficacy in inhibiting tumor growth in preclinical models. []
Compound Description: Compound 7w acts as a potent and selective GlyT1 inhibitor. [] Designed based on the structure of SSR504734, 7w demonstrates efficacy in rodent models of schizophrenia without inducing significant central nervous system side effects. []
Relevance: While both 7w and N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide share a trifluoromethylphenyl group, their remaining structures differ substantially. This shared feature suggests that both compounds may be part of a broader class of molecules designed to interact with similar biological targets, but their specific binding interactions and downstream effects are likely to be different due to the distinct structural elements present in each molecule. []
Compound Description: TAK-632 is a potent inhibitor of necroptosis, a regulated form of cell death. [, ] It acts by targeting RIPK1 and RIPK3 kinases. [] Structural optimization of TAK-632 led to the development of analog 42, which exhibits greater selectivity for RIPK3 and enhanced in vivo efficacy in protecting mice from systemic inflammatory response syndrome. [] Interestingly, TAK-632 was also found to induce the formation of inactive BRAF dimers, highlighting its potential as a BRAF inhibitor. []
Relevance: While both TAK-632 and N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide contain a trifluoromethylphenyl group, their structural similarities end there. The presence of a benzothiazole ring, a cyclopropanecarboxamide group, and a cyano group in TAK-632 differentiates it significantly from N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide. These differences suggest distinct modes of action and target selectivity profiles. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.